molecular formula C5H11NOS B14053875 2-Hydroxy-4-methylthiobutanamide

2-Hydroxy-4-methylthiobutanamide

Cat. No.: B14053875
M. Wt: 133.21 g/mol
InChI Key: DOLNLDKZJKDWLS-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylthiobutanamide is an organic compound with the molecular formula C5H11NO2S It is a derivative of butanamide, featuring both a hydroxy group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-4-methylthiobutanamide can be synthesized through the hydrolysis of 2-hydroxy-4-methylthiobutanenitrile. The process involves introducing an aqueous mineral acid into a nitrile hydrolysis reactor, where 2-hydroxy-4-methylthiobutanenitrile is continually hydrolyzed to produce this compound .

Industrial Production Methods

In industrial settings, the continuous hydrolysis process is employed. This involves the use of a continuous stirred tank reactor for the nitrile hydrolysis, followed by an amide hydrolysis flow reactor to produce the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methylthiobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-hydroxy-4-methylthiobutanoic acid.

    Reduction: Reduction reactions can convert it back to its nitrile precursor.

    Substitution: The hydroxy and methylthio groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Conditions vary depending on the specific substitution reaction, but typically involve nucleophiles or electrophiles.

Major Products

    Oxidation: 2-Hydroxy-4-methylthiobutanoic acid.

    Reduction: 2-Hydroxy-4-methylthiobutanenitrile.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

2-Hydroxy-4-methylthiobutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methylthiobutanamide involves its interaction with various molecular targets. It can act as a precursor to other biologically active compounds, influencing metabolic pathways and cellular processes. The specific pathways and targets depend on the context of its use and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

2-hydroxypentanethioamide

InChI

InChI=1S/C5H11NOS/c1-2-3-4(7)5(6)8/h4,7H,2-3H2,1H3,(H2,6,8)

InChI Key

DOLNLDKZJKDWLS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=S)N)O

Origin of Product

United States

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